

Assessing the Therapeutic Window of Evatanepag: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Evatanepag*

Cat. No.: *B1671788*

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For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the therapeutic window of **Evatanepag** (CP-533536), a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist. This document objectively compares its performance with other EP2 agonists, Butaprost and ONO-AE1-259, based on available preclinical and clinical data.

Evatanepag is a non-prostanoid, potent, and selective EP2 receptor agonist that has been investigated for its therapeutic potential in bone healing and asthma.[1][2] The EP2 receptor, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is implicated in various physiological processes, including bone formation and modulation of inflammation.[3] Understanding the therapeutic window—the range between the minimal effective dose and the maximal tolerated dose—is critical for the clinical development of **Evatanepag** and its alternatives.

Comparative Analysis of EP2 Agonists

The following tables summarize the available quantitative data for **Evatanepag** and its comparators, Butaprost and ONO-AE1-259. It is important to note that direct head-to-head comparative studies are limited, and the data are derived from different experimental models.

In Vitro Potency and Selectivity

Compound	Target	Action	Potency (EC50/IC50/ Ki)	Selectivity	Reference
Evatanepag (CP-533536)	EP2 Receptor	Agonist	EC50: 0.3 nM	Selective for EP2	[4] [5]
hFcεRI- induced mast cell degranulation	Inhibition	IC50: 50 nM (cAMP increase in HEK-293 cells)	-		
Butaprost	EP2 Receptor	Agonist	EC50: 33 nM; Ki: 2.4 μM (murine)	Selective for EP2	
ONO-AE1- 259	EP2 Receptor	Agonist	Data not available in snippets	Selective for EP2	

Preclinical Efficacy

Compound	Model	Dosing Regimen	Observed Effect	Reference
Evatanepag (CP-533536)	Rat model of bone formation	0.3-3.0 mg/kg (direct injection into tibia)	Dose-dependent increase in bone area, mineral content, and density.	
Mouse model of asthma	0.3 and 3.0 mg/kg (intranasal)	Reduced airway hyper-responsiveness.		
Butaprost	Cynomolgus monkey model of glaucoma	0.1% topical application	Increased uveoscleral outflow.	
Isolated human myometrium	3-100 nmol (bolus), 10 ⁻⁸ -10 ⁻⁵ M (infusion)	Dose-dependent inhibition of myometrial activity.		
ONO-AE1-259	Rat model of glutamate-induced neurotoxicity in the retina	2 and 20 nmol (intravitreal)	Concentration-dependent prevention of neuronal cell loss.	
Mouse models of seizures (pentylenetetrazole and pilocarpine-induced)	10 µg/kg (subcutaneous)	Attenuated seizures.		

Clinical and Safety Data

Compound	Study Phase	Indication	Dosing Regimen	Efficacy and Safety Observations	Reference
Evatanepag (CP-533536)	Phase II	Tibial Fractures	Single local injections of 0.5 mg, 1.5 mg, and 15 mg	0.5 mg and 1.5 mg doses showed greater efficacy in promoting healing compared to 15 mg. Specific adverse event data is limited.	
Butaprost	Preclinical	Various	Data not available in snippets	No toxicology or maximum tolerated dose data available in the reviewed sources.	
ONO-AE1-259	Preclinical	Seizure models	10 µg/kg (subcutaneous)	Showed anticonvulsant effects but also caused significant hippocampal neurotoxicity, indicating a narrow therapeutic window.	

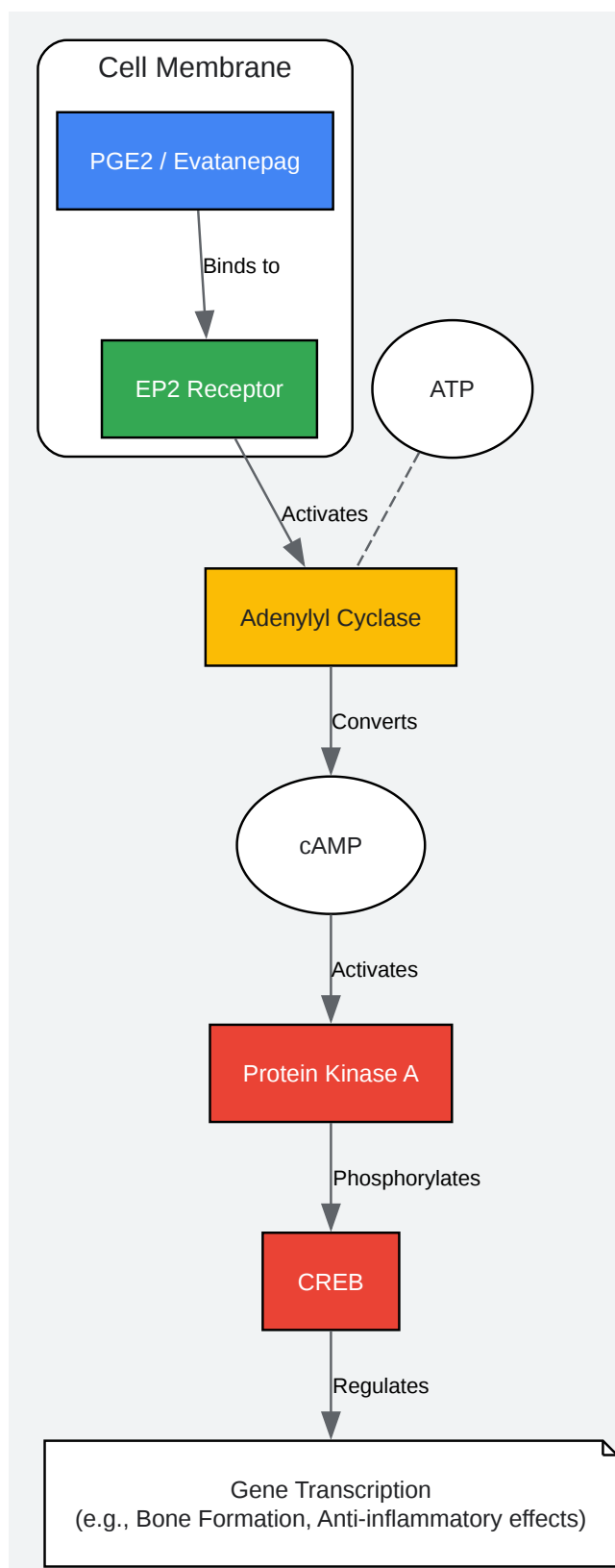
Experimental Methodologies

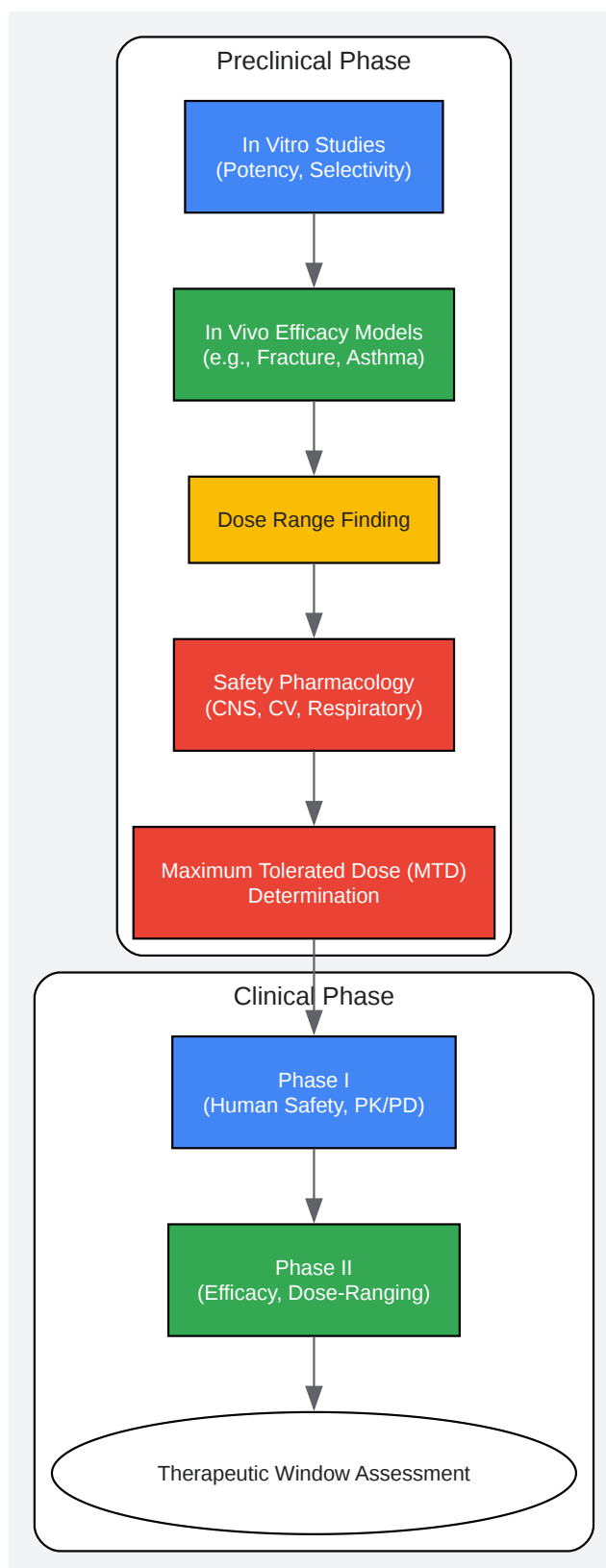
Detailed experimental protocols for the cited studies are extensive and can be found in the referenced publications. Key methodologies employed in the assessment of these EP2 agonists include:

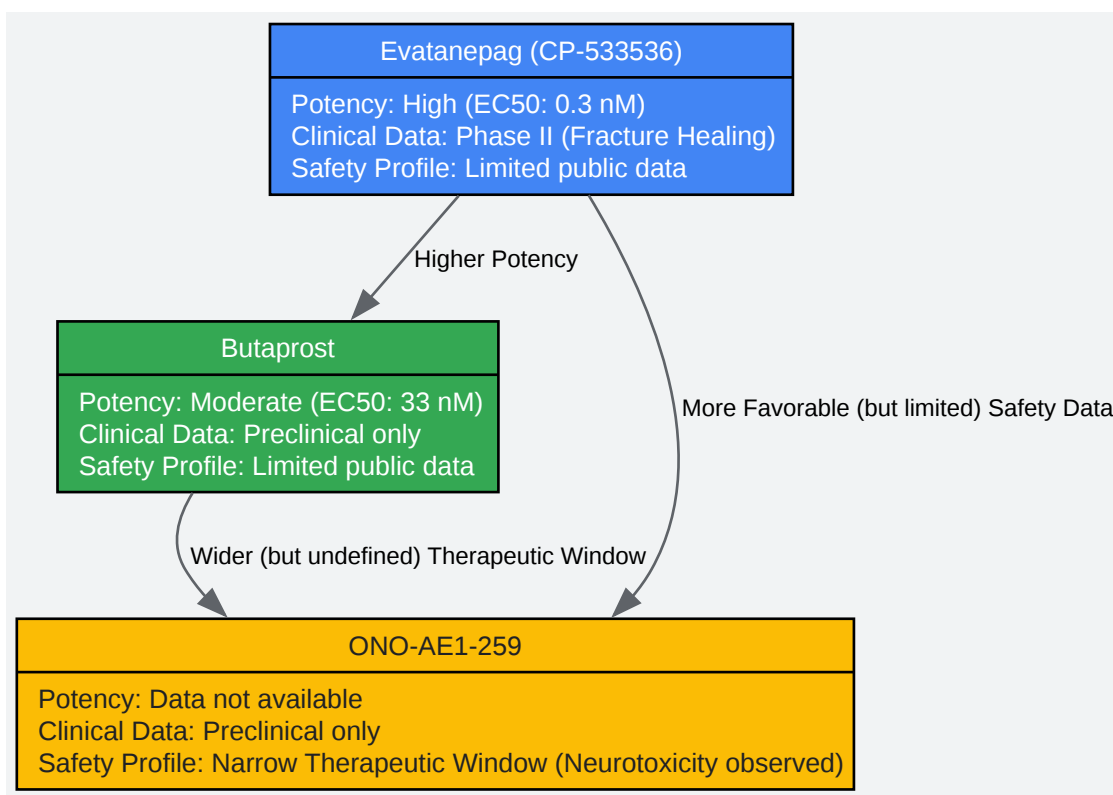
- **In Vitro Receptor Binding and Activation Assays:** These assays are used to determine the potency (EC₅₀, K_i) and selectivity of the compounds for the EP2 receptor. Typically, this involves radioligand binding assays with cell membranes expressing the recombinant human EP2 receptor and functional assays measuring the downstream signaling molecule, cAMP, in response to agonist stimulation.
- **Animal Models of Efficacy:**
 - **Bone Formation:** Rodent models with surgically created bone defects (e.g., tibial osteotomy) are used. The test compound is administered locally or systemically, and bone healing is assessed through radiography, micro-computed tomography (μCT), and histological analysis over several weeks.
 - **Asthma:** Allergen-induced asthma models in mice (e.g., house dust mite sensitization) are utilized. The compound is often administered intranasally, and airway hyper-responsiveness to a bronchoconstrictor (e.g., methacholine) is measured as a primary endpoint.
 - **Glaucoma:** Ocular hypertension is induced in non-human primates (e.g., cynomolgus monkeys) via laser photocoagulation of the trabecular meshwork. The test compound is administered topically, and intraocular pressure is monitored.
- **Safety and Toxicology Studies:** Comprehensive safety evaluation involves a battery of in vitro and in vivo studies as per regulatory guidelines (e.g., ICH S7A, S7B). These include studies on the central nervous, cardiovascular, and respiratory systems. Acute, subchronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) are conducted to determine the no-observed-adverse-effect level (NOAEL) and identify potential target organs of toxicity. Due to the limited publicly available information, specific protocols for the toxicology of these compounds could not be detailed.

Visualizing the Pathways and Processes

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.







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